An In-depth Technical Guide to the Chemical and Physical Properties of 4-Methyl-1-hexyne
An In-depth Technical Guide to the Chemical and Physical Properties of 4-Methyl-1-hexyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-1-hexyne is a terminal alkyne of interest in organic synthesis and as a potential building block in the development of novel chemical entities. Its structure, featuring a terminal triple bond and a chiral center, offers unique reactivity and makes it a valuable synthon for the introduction of a substituted hexynyl moiety. This technical guide provides a comprehensive overview of the known chemical and physical properties of 4-Methyl-1-hexyne, detailed experimental protocols for its synthesis, and an analysis of its spectroscopic and safety data.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of 4-Methyl-1-hexyne
| Property | Value | Source/Notes |
| IUPAC Name | 4-Methylhex-1-yne | |
| CAS Number | 52713-81-2 | [1] |
| Molecular Formula | C₇H₁₂ | [1] |
| Molecular Weight | 96.17 g/mol | [1] |
| Boiling Point | 91 °C | [2] |
| Melting Point | Data not available | |
| Density | Data not available | |
| Refractive Index | Data not available | |
| Solubility | Expected to be soluble in non-polar organic solvents and immiscible with water.[3] | Based on the properties of similar alkynes. |
Spectroscopic Data
Detailed experimental spectroscopic data for 4-Methyl-1-hexyne is not widely published. However, based on the known chemical shifts of similar structures, the expected spectral characteristics can be predicted.
Table 2: Predicted Spectroscopic Data for 4-Methyl-1-hexyne
| Spectrum | Predicted Peaks/Chemical Shifts (δ) | Notes |
| ¹H NMR | ~0.9 ppm (t, 3H, -CH₃), ~1.1 ppm (d, 3H, -CH(CH₃)-), ~1.4-1.6 ppm (m, 2H, -CH₂-), ~1.8-2.0 ppm (m, 1H, -CH(CH₃)-), ~1.9 ppm (t, 1H, ≡C-H), ~2.2 ppm (m, 2H, -CH₂-C≡) | Chemical shifts are estimations based on standard values. |
| ¹³C NMR | ~10-15 ppm (-CH₃), ~20-25 ppm (-CH(CH₃)-), ~25-30 ppm (-CH₂-), ~30-35 ppm (-CH(CH₃)-), ~70 ppm (≡C-H), ~85 ppm (-C≡) | Chemical shifts are estimations based on standard values. |
| IR (Infrared) | ~3300 cm⁻¹ (C≡C-H stretch), ~2120 cm⁻¹ (C≡C stretch, weak), ~2960-2850 cm⁻¹ (C-H alkane stretches) | Characteristic alkyne absorption bands. |
Experimental Protocols
The synthesis of 4-Methyl-1-hexyne can be achieved through the alkylation of a smaller terminal alkyne, a common strategy for elongating carbon chains. A detailed experimental protocol for a similar reaction, the synthesis of 3-ethyl-1-hexyne, is provided here as a representative example that can be adapted.
Synthesis of a 3-Alkyl-1-alkyne: A Representative Protocol
This procedure details the synthesis of 3-ethyl-1-hexyne via the alkylation of 1-hexyne.[4] A similar approach can be employed for the synthesis of 4-Methyl-1-hexyne by starting with an appropriate precursor.
Materials:
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Dry, three-necked, round-bottomed flask
-
Nitrogen inlet
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Reflux condenser with a gas outlet
-
Rubber septum
-
Magnetic stirrer
-
Pure, dry pentane (B18724)
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1-Hexyne
-
n-Butyllithium in hexane (B92381) or pentane
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Freshly-distilled ethyl bromide
-
4 N Hydrochloric acid
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Anhydrous potassium carbonate
Procedure:
-
A dry, 2-liter, three-necked, round-bottomed flask is equipped with a nitrogen inlet, a reflux condenser with a gas outlet connected to a gas bubbler, a rubber septum, and a magnetic stirrer.
-
The flask is charged with 400 mL of pure, dry pentane and 41 g (0.50 mole) of 1-hexyne. The flask is then flushed with nitrogen and cooled in a cold bath while stirring.
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A solution of n-butyllithium in hexane or pentane (500 mL of a 2.5 N solution, 1.25 mole) is transferred to the flask.
-
The mixture is allowed to warm to 10°C and stirred for 30 minutes until the initial precipitate dissolves completely.
-
The resulting clear yellow solution is recooled to 0°C in an ice bath.
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A solution of 88 g (0.80 mole) of freshly-distilled ethyl bromide in 100 mL of pure pentane is added dropwise with stirring over a 30-minute period, allowing the solution to warm to room temperature.
-
After stirring for 2 days, 400 mL of 4 N hydrochloric acid is carefully added with cooling in an ice bath and stirring.
-
The layers are separated, and the organic phase is washed with 15 mL of water, dried over anhydrous potassium carbonate, and filtered.
-
Low-boiling materials are removed by distillation.
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The residue is distilled to yield 3-ethyl-1-hexyne as a colorless oil.
To synthesize 4-Methyl-1-hexyne, one could adapt this protocol by starting with acetylene (B1199291) and alkylating it with 1-bromo-2-methylbutane.
Logical Relationships in Synthesis
The synthesis of 4-Methyl-1-hexyne via the alkylation of acetylene is a two-step process that involves the formation of an acetylide anion followed by its reaction with a suitable alkyl halide. This logical workflow is depicted below.
Safety and Handling
General Safety Precautions:
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Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8]
-
Ground and bond containers when transferring material to prevent static discharge.[5]
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In case of fire, use dry chemical, carbon dioxide, or foam extinguishers.[5]
-
Avoid inhalation of vapors.[5]
-
In case of contact with skin or eyes, flush immediately with plenty of water.[7]
-
If swallowed, do not induce vomiting and seek immediate medical attention.[5][7]
The GHS classification for a similar compound, 3-Methyl-1-hexyne, includes "Highly flammable liquid and vapour" and "Harmful to aquatic life with long lasting effects". It is reasonable to assume a similar hazard profile for 4-Methyl-1-hexyne.
Reactivity and Potential Applications
The reactivity of 4-Methyl-1-hexyne is dominated by its terminal alkyne functionality. The acidic proton on the sp-hybridized carbon can be readily removed by a strong base to form a nucleophilic acetylide anion. This anion can then participate in a variety of carbon-carbon bond-forming reactions, including alkylation, and addition to carbonyl compounds.
The triple bond itself can undergo various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation. These reactions provide pathways to a diverse range of functionalized molecules, making 4-Methyl-1-hexyne a versatile intermediate in organic synthesis. Its chiral center also opens up possibilities for its use in asymmetric synthesis.
Conclusion
4-Methyl-1-hexyne is a valuable, albeit not extensively characterized, terminal alkyne. This guide has compiled the available data on its chemical and physical properties, provided a representative synthetic protocol, and outlined its expected spectroscopic characteristics and safety considerations. Further experimental investigation is warranted to fully elucidate the properties and potential applications of this compound for researchers and professionals in drug development and materials science.
References
- 1. 1-Hexyne, 4-methyl | C7H12 | CID 529274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. airgas.com [airgas.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. tcichemicals.com [tcichemicals.com]
- 7. echemi.com [echemi.com]
- 8. westliberty.edu [westliberty.edu]
